molecular formula C6H7ClN+ B1231530 2-(Chloromethyl)pyridinium

2-(Chloromethyl)pyridinium

Cat. No. B1231530
M. Wt: 128.58 g/mol
InChI Key: NJWIMFZLESWFIM-UHFFFAOYSA-O
Attention: For research use only. Not for human or veterinary use.
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Description

2-(chloromethyl)pyridinium is a pyridinium ion obtained by protonation of the nitrogen of 2-(chloromethyl)pyridine. It is a conjugate acid of a 2-(chloromethyl)pyridine.

Scientific Research Applications

Electron Paramagnetic Resonance Studies

2-(Chloromethyl)pyridinium derivatives have been utilized in electron paramagnetic resonance (EPR) studies. For instance, Aşik et al. (2004) conducted EPR studies on single crystals of 4-chloromethyl pyridinium chloride, which were irradiated at 296K by γ-irradiation. The study aimed to attribute the paramagnetic species to the cation radical and found the results in good agreement with existing literature and theoretical predictions (Aşik et al., 2004).

Structural Analysis and Secondary Interactions

Jones et al. (2002) explored the secondary interactions in N-(chloromethyl)pyridinium chlorides (2-, 3-, and 4-isomers). They identified classical N-H.Cl(-) hydrogen bonds in the 2- and 3-isomers, while the 4-isomer formed inversion-symmetric N-H(.Cl(-).)(2)H-N dimers involving three-centre hydrogen bonds. The study provides insight into the molecular structures and interactions within these compounds (Jones et al., 2002).

Catalytic Applications

This compound compounds have been implicated in catalytic processes. Prakash et al. (2012) reported the in situ generation of half-pincer (N, S/Se) ligands from the reaction of ArE¯ (E = S or Se) with (2-chloromethyl)pyridine. This led to the synthesis of half-sandwich complexes with potential applications in catalysis, particularly in the transfer hydrogenation of ketones and oxidation of alcohols (Prakash et al., 2012).

Synthesis of Pyridinium Counter-Ions

Castañeda and Brusso (2017) explored the synthesis of pyridinium counter-ions, such as tetrachloroferrate, and studied their potential as single molecule magnets. Their research delved into the coordination of organic ligands with pyridinium tetrachlorometalates, leading to the formation of metallic clusters with diverse properties (Castañeda & Brusso, 2017).

Photoelectrocatalytic Applications

The substituted derivatives of pyridinium, such as this compound, have been shown to be effective in the electrocatalytic reduction of CO2. Cole et al. (2010) demonstrated that pyridinium and its derivatives are stable homogeneous electrocatalysts that can facilitate the reduction of CO2 to methanol, highlighting their importance in photoelectrocatalytic systems (Cole et al., 2010).

properties

Molecular Formula

C6H7ClN+

Molecular Weight

128.58 g/mol

IUPAC Name

2-(chloromethyl)pyridin-1-ium

InChI

InChI=1S/C6H6ClN/c7-5-6-3-1-2-4-8-6/h1-4H,5H2/p+1

InChI Key

NJWIMFZLESWFIM-UHFFFAOYSA-O

SMILES

C1=CC=[NH+]C(=C1)CCl

Canonical SMILES

C1=CC=[NH+]C(=C1)CCl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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